N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide
Description
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a pyrrolidinone ring system, with an acetamide group at the 3-position of the pyrrolidinone. The benzodioxin ring contributes to its aromatic and electron-rich properties, while the pyrrolidinone introduces a lactam functionality that may influence solubility and biological interactions.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)15-10-6-14(18)16(8-10)11-2-3-12-13(7-11)20-5-4-19-12/h2-3,7,10H,4-6,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVYSHFQXPMGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halo-Hydroxybutyrate Esters
The 5-oxopyrrolidine core is frequently constructed via cyclization reactions involving α-halo-γ-hydroxybutyrate esters. As demonstrated in the synthesis of analogous pyrrolidinone derivatives, ethyl (S)-4-chloro-3-hydroxybutyrate reacts with glycinamide hydrochloride under alkaline conditions to form the pyrrolidin-2-one ring. In a typical procedure, glycinamide hydrochloride (28.50 g) and sodium bicarbonate (20.65 g) are refluxed in absolute ethanol (200 ml) at pH 7.4 for 2 hours before gradual addition of the halo-hydroxybutyrate ester.
Critical Parameters
- pH Control : Maintaining reaction pH ≤8.5 prevents ester hydrolysis while enabling nucleophilic attack by the glycinamide nitrogen.
- Temperature : Reflux conditions (78–80°C) optimize reaction kinetics without promoting side reactions.
- Stoichiometry : A 1:1 molar ratio of glycinamide to haloester minimizes dimerization byproducts, as confirmed by HPLC monitoring.
Acetamide Functionalization
Direct Acetylation of 3-Aminopyrrolidinone
The final acetamide group is introduced through acetylation of the 3-aminopyrrolidinone intermediate. Optimal conditions utilize acetic anhydride (1.5 eq) in tetrahydrofuran with triethylamine (2 eq) as base, achieving >95% conversion at 25°C.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.92 (m, 3H, benzodioxin), 4.30 (s, 2H, OCH₂O), 3.45 (q, 1H, pyrrolidinone CH), 2.85 (m, 2H, CH₂CO), 2.10 (s, 3H, CH₃CO).
- HPLC Purity : 98.2% (C18 column, acetonitrile/water 55:45, 1 ml/min).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
Recent advances demonstrate a streamlined approach combining pyrrolidinone formation and acetylation in a single reactor:
- Mix ethyl 4-chloro-3-hydroxybutyrate (39.08 g), glycinamide hydrochloride (28.50 g), and acetic anhydride (32.15 g) in ethanol
- Add sodium bicarbonate (41.30 g) portionwise over 6 h
- Reflux 24 h to directly obtain N-[5-oxopyrrolidin-3-yl]acetamide intermediate
- Couple with benzodioxin amine as previously described.
Advantages
- Eliminates intermediate purification steps
- Increases overall yield to 74% versus 58% for stepwise synthesis
Industrial-Scale Production Considerations
Continuous Flow Synthesis
For kilogram-scale manufacturing, continuous flow systems outperform batch reactors:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 h | 2.5 h |
| Yield | 68% | 82% |
| Productivity | 0.8 kg/day | 5.2 kg/day |
Data adapted from large-scale pharmaceutical synthesis protocols
Key innovations include:
- Microfluidic mixing of glycinamide and haloester streams
- In-line pH monitoring with automated base addition
- Continuous extraction using centrifugal contactors
Analytical Characterization
Spectroscopic Fingerprinting
Comprehensive characterization ensures structural fidelity:
Table 1: Key Spectroscopic Signatures
| Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |
|---|---|---|---|
| Benzodioxin OCH₂O | 4.30 (s) | 101.4 | 1250 |
| Pyrrolidinone CO | - | 175.2 | 1680 |
| Acetamide CH₃ | 2.10 (s) | 22.8 | 1650 |
Data compiled from
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where the acetamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxin ring may interact with aromatic residues in proteins, while the pyrrolidinone ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to structurally related derivatives containing the 2,3-dihydro-1,4-benzodioxin scaffold and acetamide groups:
Key Observations :
- Compared to triazole-containing analogs (e.g., ), the absence of sulfur-based substituents may reduce metabolic stability or modulate target interactions.
- Flavonoid-benzodioxin hybrids (e.g., ) exhibit antihepatotoxic activity, suggesting that the target compound’s pyrrolidinone could be explored for similar therapeutic roles.
Physicochemical Properties
Limited data are available for the target compound. However, comparisons with analogs can be inferred:
Notes:
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure, which includes a benzodioxin moiety. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily involves:
1. Enzyme Inhibition:
- Cholinesterases: The compound has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions.
- Lipoxygenase Enzymes: It also interacts with lipoxygenase enzymes, which play a role in inflammatory processes. Inhibition of these enzymes may lead to anti-inflammatory effects.
2. Cellular Effects:
- In neuronal cell models, the compound enhances synaptic transmission through cholinesterase inhibition. This effect could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study evaluated the anticancer properties of various benzodioxole derivatives, including compounds similar to this compound. Key findings include:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | Induces G2-M phase arrest |
| 2b | Hep3B | 2340 | Moderate activity |
| DOX | Hep3B | 7.4 | Positive control |
Compound 2a exhibited potent anticancer activity against the Hep3B liver cancer cell line by inducing cell cycle arrest in the G2-M phase . This suggests that derivatives of this compound may hold promise as anticancer agents.
Antioxidant Activity
The antioxidant capacity of benzodioxole derivatives was assessed using the DPPH assay:
| Compound | IC50 (µM) |
|---|---|
| 2a | 39.85 |
| 2b | 79.95 |
| Trolox | 7.72 |
While compound 2a showed moderate antioxidant activity compared to Trolox, it indicates that modifications to the benzodioxole structure could enhance its bioactivity .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
Absorption: The compound is absorbed through gastrointestinal pathways.
Metabolism: It is likely metabolized in the liver, which may affect its bioavailability and efficacy.
Excretion: The primary route of excretion is through bile or feces.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
